2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining a quinazolinone moiety with a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactionsKey reagents often include benzyl bromide, methyl anthranilate, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and reduce reaction times. The choice of solvents and purification methods is also crucial to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone or pyrrole moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the aromatic rings .
Scientific Research Applications
2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pyrrole ring system may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the pyrrole ring system.
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole have the pyrrole ring but do not feature the quinazolinone moiety.
Uniqueness
What sets 2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is the combination of these two distinct moieties, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-24-19(27)15-9-5-6-10-18(15)23-22(24)25-12-16-17(13-25)21(29)26(20(16)28)11-14-7-3-2-4-8-14/h2-10,16-17H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYVOLSCNPXFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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